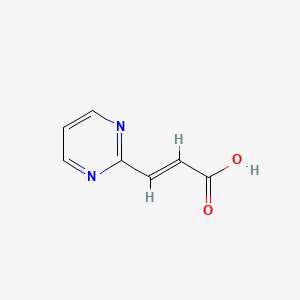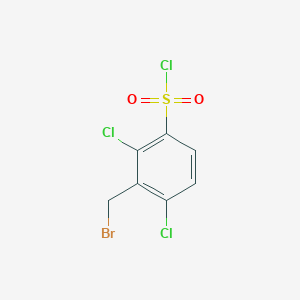
3-(ブロモメチル)-2,4-ジクロロベンゼン-1-スルホニルクロリド
概要
説明
3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromomethyl, dichloro, and sulfonyl chloride functional groups attached to a benzene ring
科学的研究の応用
3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to synthesize potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
作用機序
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the cell .
Mode of Action
It is likely that the compound interacts with its targets through a combination of covalent bonding and non-covalent interactions . The bromomethyl group may participate in free radical reactions, leading to the formation of a carbon-centered radical that can further react with other molecules .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to be readily absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily through the kidneys .
Result of Action
Similar compounds have been known to cause various changes at the molecular and cellular levels, including alterations in protein function, changes in gene expression, and disruptions in cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride typically involves multiple steps. One common method starts with the chlorination of 2,4-dichlorotoluene to introduce the bromomethyl group. This is followed by sulfonation to attach the sulfonyl chloride group. The reaction conditions often involve the use of bromine and sulfuryl chloride under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and sulfonation processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfonyl chloride group.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while coupling reactions with boronic acids would produce biaryl compounds.
類似化合物との比較
Similar Compounds
3-(Chloromethyl)-2,4-dichlorobenzene-1-sulfonyl chloride: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2,4-Dichlorobenzene-1-sulfonyl chloride: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-(Bromomethyl)-2,4-difluorobenzene-1-sulfonyl chloride: Contains fluorine atoms instead of chlorine, which can alter its reactivity and applications.
Uniqueness
3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable tool in various scientific research applications.
特性
IUPAC Name |
3-(bromomethyl)-2,4-dichlorobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O2S/c8-3-4-5(9)1-2-6(7(4)10)14(11,12)13/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRSDUHWLVCRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1S(=O)(=O)Cl)Cl)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70578589 | |
| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188440-21-3 | |
| Record name | 3-(Bromomethyl)-2,4-dichlorobenzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70578589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1611279.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1611280.png)
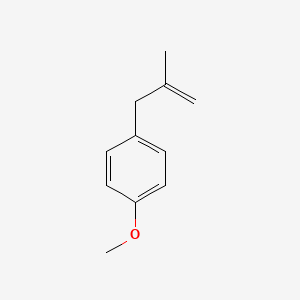


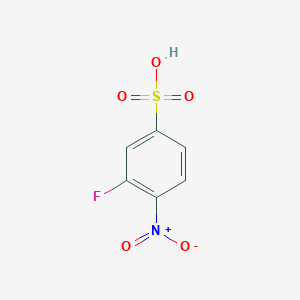
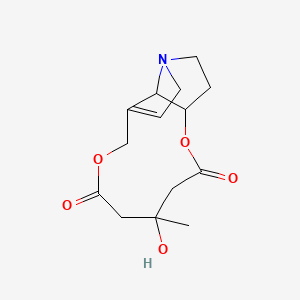
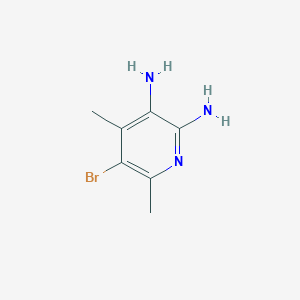
![4-(3,9-Diazaspiro[5.5]undecan-3-yl)benzonitrile](/img/structure/B1611293.png)

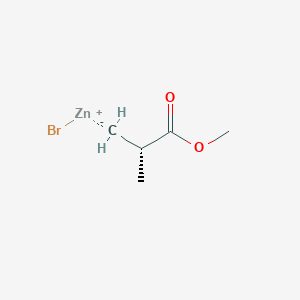

![(3aR,5R,6S,6aS)-6-chloro-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1611301.png)
